molecular formula C9H8N2O3 B13518159 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid

4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid

Cat. No.: B13518159
M. Wt: 192.17 g/mol
InChI Key: JTUQFBAKCXMRDG-UHFFFAOYSA-N
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Description

4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyridine core with a methoxy group at the 4-position and a carboxylic acid group at the 7-position. Its molecular formula is C9H8N2O3, and it has a molecular weight of 192.17 g/mol .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition is often due to the compound’s ability to mimic the natural substrates of these enzymes, thereby blocking their normal function. Additionally, the presence of the methoxy and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with target proteins .

Comparison with Similar Compounds

  • 7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid
  • Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyridine-7-carboxylate

Uniqueness: 4-Methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the 4-position and the carboxylic acid group at the 7-position contribute to its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxypyrazolo[1,5-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(9(12)13)11-6(8)4-5-10-11/h2-5H,1H3,(H,12,13)

InChI Key

JTUQFBAKCXMRDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N2C1=CC=N2)C(=O)O

Origin of Product

United States

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